2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chromeno[2,3-D]pyrimidine core, which is known for its biological activity, and a fluorophenyl group, which can enhance its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-D]pyrimidine core, followed by the introduction of the fluorophenyl group and the sulfanyl linkage. The final step involves the acylation of the intermediate with 3-methoxyphenyl acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the chromeno[2,3-D]pyrimidine core.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno[2,3-D]pyrimidine derivatives and fluorophenyl-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.
Uniqueness
What sets 2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide apart is its unique combination of a chromeno[2,3-D]pyrimidine core, a fluorophenyl group, and a sulfanyl linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3S/c1-32-20-7-4-6-19(14-20)28-23(31)15-34-26-21-13-17-5-2-3-8-22(17)33-25(21)29-24(30-26)16-9-11-18(27)12-10-16/h2-12,14H,13,15H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMAEKDVIXDMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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